(E)-3-(furan-3-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c19-16(4-3-14-5-8-21-12-14)18-13-17(6-9-20-10-7-17)15-2-1-11-22-15/h1-5,8,11-12H,6-7,9-10,13H2,(H,18,19)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLAOCOMYABONO-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C=CC2=COC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(CNC(=O)/C=C/C2=COC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(furan-3-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 329.43 g/mol. The structure features a furan ring and a thiophene moiety, which are known for their diverse biological activities.
Anticancer Activity
Furan derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing furan rings can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Furan derivatives may induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle proteins.
- Case Studies :
- Rangappa et al. reported that related furan derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
- A study highlighted the ability of furan-based compounds to inhibit tumor growth in xenograft models, suggesting their potential for in vivo applications .
Antimicrobial Activity
The antimicrobial properties of furan derivatives have also been documented:
- Broad-Spectrum Activity : Furan compounds demonstrate activity against a range of pathogens, including bacteria and fungi.
- Research Findings :
- NiloZanatta et al. demonstrated that furan 3-carboxamide derivatives showed significant antimicrobial effects against Gram-positive and Gram-negative bacteria as well as fungi .
- A specific derivative, (E)-3-(2-(furan-ylmethylene)hydrazinyl)-3-oxo-N-(thiazol-2yl)propanamide, exhibited notable antimicrobial efficacy in laboratory settings .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity: The target compound’s combination of furan, thiophene, and pyran is distinct from analogs featuring pyrimidine (e.g., ) or pyrazole (e.g., ).
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in ) enhance solubility and stability.
- Synthetic Complexity : The tetrahydro-2H-pyran scaffold in the target compound likely requires multi-step synthesis, compared to simpler acrylamide derivatives .
Q & A
Q. What strategies mitigate by-product formation during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
